N-cyclohexyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused azabicyclic rings, a cyclohexyl substituent, and a methoxyethyl side chain. The compound’s structural elucidation would rely on crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation . Pharmacopeial standards, including purity and stability tests (e.g., HPLC, NMR), are critical for its characterization .
Properties
IUPAC Name |
N-cyclohexyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-29-12-11-26-18(22)15(20(27)23-14-7-3-2-4-8-14)13-16-19(26)24-17-9-5-6-10-25(17)21(16)28/h5-6,9-10,13-14,22H,2-4,7-8,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUHGABSLLMDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510762-52-4 | |
| Record name | N-CYCLOHEXYL-2-IMINO-1-(2-METHOXYETHYL)-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the condensation of appropriate pyrimidine derivatives with cyclohexylamine and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as solvent selection, temperature control, and purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues include:
- Compound A : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Compound B : (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Key Structural Differences :
- Core Structure : The target compound’s tricyclic framework contrasts with the bicyclic cores of Compounds A and B.
- Substituents : The cyclohexyl and methoxyethyl groups in the target compound may enhance lipophilicity and solubility compared to the thiadiazole and tetrazole moieties in analogues.
- Functional Groups: The imino and carboxamide groups in the target compound could influence hydrogen-bonding interactions, affecting biological activity or crystallinity.
Physicochemical Properties (Hypothetical Data)
Research Findings and Implications
- Stability : The methoxyethyl group in the target compound may improve hydrolytic stability relative to ester-containing analogues.
- Bioavailability : Higher logP values suggest enhanced membrane permeability but may require formulation adjustments for optimal delivery.
- Quality Control : Pharmacopeial tests (e.g., residual solvent analysis, chiral purity) are essential for regulatory compliance, as seen in Compounds A and B .
Biological Activity
N-cyclohexyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure and multiple functional groups. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound's structure allows for diverse interactions with biological targets such as enzymes and receptors. The presence of a cyclohexyl group and an imino group contributes to its chemical reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.48 g/mol |
| Functional Groups | Imino, Carboxamide |
| Structural Features | Tricyclic framework |
Biological Activity
Research indicates that this compound exhibits significant biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar structural features have shown potent antiproliferative effects on human breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or modulation of signaling pathways related to cell proliferation and apoptosis. The presence of functional groups allows for interactions that can disrupt cellular processes.
- Reactive Oxygen Species (ROS) Modulation : Some studies have indicated that compounds in this class can influence the levels of reactive oxygen species within cells, which is crucial in cancer therapy as ROS can induce apoptosis in malignant cells .
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on related triazatricyclic compounds demonstrated their ability to sensitize cancer cells to chemotherapeutic agents like 5-fluorouracil by lowering mitochondrial membrane potential and increasing ROS levels .
- Another investigation into a series of derivatives found notable cytotoxicity against colon cancer cells (HCT 116), suggesting that structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
